The compound identified as CID 123134626 is a chemical entity that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is classified as a sodium salt of a complex organic molecule, primarily used in research settings for its biochemical properties.
CID 123134626 is sourced from various chemical suppliers and research institutions, with its molecular formula being and a molecular weight of approximately 447.9 g/mol. The compound is classified under organic compounds, specifically as a sodium salt, which indicates that it contains sodium ions in its structure. Its InChI Key is QXXAYZMVSNAWKP-AMTBJRPQSA-N, which aids in its identification in chemical databases.
The synthesis of CID 123134626 involves several intricate steps, typically requiring specific reaction conditions. While detailed synthetic routes are often proprietary, general methods include:
Industrial production often scales up laboratory methods, incorporating advanced techniques such as continuous flow reactors and sophisticated purification processes to ensure high-quality output.
The molecular structure of CID 123134626 can be represented using different notations:
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O.[Na]
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O.[Na]
The structure reveals multiple functional groups, including hydroxyl (-OH) and carbonyl (C=O) groups, which contribute to its reactivity and biological activity.
CID 123134626 participates in various chemical reactions, including:
Typical reagents used in reactions involving CID 123134626 include:
Reaction conditions vary widely based on the desired product, often requiring controlled temperatures and pressures.
The mechanism by which CID 123134626 exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant biological effects, making it a subject of interest in pharmacological research.
Relevant data includes its molecular weight (447.9 g/mol), InChI representation, and structural formulas that highlight its functional groups.
CID 123134626 has a wide range of applications across different scientific domains:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9